1-Methyl-1,2,3,4-tetrahydropyridine
Description
1-Methyl-1,2,3,4-tetrahydropyridine (CAS: 694-55-3) is a partially saturated pyridine derivative with a methyl group attached to the nitrogen atom (position 1). Its molecular formula is C₆H₁₁N (molecular weight: 97.16 g/mol), and its structure features a six-membered ring with four hydrogenated carbons (positions 1–4) and one double bond . This compound is primarily used as a synthetic intermediate for pharmaceuticals and bioactive molecules.
Properties
CAS No. |
57005-69-3 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h3,5H,2,4,6H2,1H3 |
InChI Key |
UKPBWLDHWHLVFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC=C1 |
Origin of Product |
United States |
Preparation Methods
Enamine Formation via Evans’ Conditions
A cornerstone of 1-methyl-1,2,3,4-tetrahydropyridine synthesis involves the formation of enamine intermediates. Starting from 4-(2,5-dimethoxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (4 ), metalation with n-butyllithium at −40°C followed by quenching with alkyl or aralkyl halides generates enamines (5a–l ) in yields ranging from 34% to 82%. For instance, quenching with bromoethane produces 4-ethyl-1-methyl-1,2,3,4-tetrahydropyridine (5a ) in 76% yield, while phenethyl bromide affords 5b in 41% yield. Evans’ methodology ensures regioselective alkylation at the C4a position, critical for subsequent functionalization.
Bromination and Reductive Amination Strategies
Bromination of enamines using N-bromosuccinimide (NBS) introduces a bromine atom at C3, forming dibrominated intermediates. Subsequent reduction with sodium cyanoborohydride (NaCNBH$$_3$$) in acidic medium yields 7a–l , with reductions achieving 30–85% efficiency depending on the substituent. For example, the phenethyl-substituted 7a is obtained in 42% yield after reduction, while the n-pentyl analog 7e reaches 63%. This step establishes the trans configuration between the bromine and alkyl/aralkyl groups, as confirmed by X-ray crystallography.
Deprotection and Oxide Bridge Formation
Hydrobromic acid-mediated demethylation of the 2,5-dimethoxy groups generates diols (8a–l ), which undergo base-induced cyclization to form the benzofuropyridine core. Early attempts using NaOH in methanol resulted in low yields (~40%) due to side reactions, but switching to triethylamine (Et$$_3$$N) in methanol at elevated temperatures improved yields to 62–94%. The phenethyl derivative 1a is obtained in 64% yield under these optimized conditions.
Structural Characterization and Analytical Validation
X-ray crystallography of the HBr salt of 7a confirmed the trans relationship between the ethyl and bromo substituents, a stereochemical feature essential for opioid receptor binding. Nuclear magnetic resonance (NMR) spectroscopy further validated structural assignments: the $$ ^1 \text{H} $$ NMR spectrum of 5a exhibits characteristic signals at δ 3.72 (s, 3H, N–CH$$3 $$) and δ 1.25 (t, 3H, CH$$2$$CH$$3 $$). Mass spectrometry (MS) data for 1a showed a molecular ion peak at *m/z* 285.2, consistent with the molecular formula C$${17}$$H$${23}$$NO$$2$$.
Comparative Analysis of Synthetic Approaches
The choice of substituents at C4a and N significantly impacts reaction efficiency and product yields. As illustrated in Table 1, phenethyl groups at C4a (2a ) favor higher yields (64%) compared to methyl (2f , 49%) or pentyl (2e , 94%) groups. Fluorinated aralkyl moieties, such as 4-fluorophenethyl (2k ), exhibit moderate yields (62%) but enhance δ-opioid receptor affinity.
Table 1: Yield Dependence on C4a Substituents in N-Methyl Derivatives
| Compound | C4a Substituent | Yield of 2 (%) |
|---|---|---|
| 2a | Phenethyl | 64 |
| 2f | Methyl | 49 |
| 2e | Phenylpentyl | 94 |
| 2k | 4-Fluorophenethyl | 62 |
| 2l | 2-Fluorophenethyl | 64 |
Challenges and Reaction Optimizations
Early synthetic routes faced challenges in demethylation and cyclization steps, where harsh conditions led to decomposition. Replacing NaOH with Et$$_3$$N mitigated these issues, improving cyclization yields by 30–50%. Additionally, optimizing the stoichiometry of NBS during bromination reduced over-bromination byproducts, enhancing the purity of 7a–l .
Applications in Opioid Receptor Ligand Development
This compound derivatives exhibit diverse opioid receptor activities. The phenethyl-substituted 2a demonstrates dual μ- and δ-affinity ($$ Ki = 60 \, \text{nM} $$ and $$ 64 \, \text{nM} $$, respectively), while the *N*-cyclopropylmethyl analog 3f acts as a μ–κ antagonist ($$ Ki = 5 \, \text{nM} $$ and $$ 16 \, \text{nM} $$). These activities underscore the importance of substituent-driven receptor selectivity.
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound’s interaction with receptors can modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Tetrahydropyridine Derivatives
The pharmacological, chemical, and industrial relevance of tetrahydropyridine (THP) derivatives hinges on substituent positions and functional groups. Below is a detailed comparison of 1-methyl-1,2,3,4-THP with key analogs:
1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)
- Structure : MPTP contains a methyl group at position 1 and a phenyl group at position 4. The double bond is between positions 2 and 3 .
- Biological Role : A potent neurotoxin inducing Parkinsonism via metabolism to 1-methyl-4-phenylpyridinium (MPP+), which inhibits mitochondrial complex I. MPTP selectively destroys dopaminergic neurons in the substantia nigra, replicating Parkinson’s disease pathology in mice and primates .
- Key Differences :
- The phenyl group in MPTP enables metabolic activation to MPP+, unlike 1-methyl-1,2,3,4-THP, which lacks this substituent.
- MPTP’s 1,2,3,6-tetrahydro configuration (vs. 1,2,3,4 in the target compound) alters ring planarity and metabolite stability.
6-Acetyl-1,2,3,4-Tetrahydropyridine (ATHP)
- Structure: Features an acetyl group at position 6 (C₇H₁₁NO) .
- Industrial Role : A major contributor to the "mousy" off-flavor in sour beers and wines. Forms via microbial activity during fermentation and persists unpredictably, affecting product quality .
- Key Differences :
- The acetyl group in ATHP increases electrophilicity, making it reactive in flavor formation, whereas 1-methyl-1,2,3,4-THP lacks such functional groups.
- ATHP’s flavor impact is linked to its cyclic imine structure, which differs from the simpler methyl substitution in the target compound.
Antioxidative 1,2,3,4-THP Derivatives
- Structure : Derivatives with substituents at position 4 (e.g., methylene, hydroxyl, or aryl groups) exhibit enhanced radical scavenging activity. For example, 4-methylenepiperidine derivatives show potent antioxidative properties due to electron-donating groups .
- Key Differences :
Anti-Inflammatory 1,2,3,6-THP Derivatives
- Structure: Derivatives with substituents on the nitrogen or at position 3 (e.g., benzoylamino groups) modulate anti-inflammatory activity. For example, N-substituted-5-ethyl-THPs inhibit cyclooxygenase-2 (COX-2) .
- Key Differences :
- The anti-inflammatory activity is highly dependent on substituent position; 1-methyl-1,2,3,4-THP’s lack of polar groups limits its interaction with inflammatory targets.
Structural and Functional Analysis Table
Critical Insights
- Substituent Position Dictates Function : The methyl group at position 1 in 1-methyl-1,2,3,4-THP confers minimal bioactivity compared to MPTP’s phenyl group (position 4) or ATHP’s acetyl group (position 6).
- Ring Saturation Impacts Reactivity : The 1,2,3,4-tetrahydro configuration in the target compound reduces aromaticity, increasing susceptibility to oxidation compared to fully aromatic pyridines.
- Industrial vs. Pharmacological Utility: While 1-methyl-1,2,3,4-THP serves as a chemical precursor, MPTP and ATHP highlight how minor structural changes can yield compounds with extreme biological or industrial consequences.
Q & A
Q. What are the most reliable synthetic routes for 1-Methyl-1,2,3,4-tetrahydropyridine derivatives in academic settings?
The synthesis of this compound derivatives often employs multicomponent reactions (MCRs) for efficiency. For example, a DABCO-catalyzed tandem [3 + 2 + 1] annulation reaction using β-aroylthioacetanilides, aldehydes, and aroyl acetonitriles yields 1,2,3,4-tetrahydropyridines with high chemo- and regioselectivity . Photoinduced reactions under mild conditions (light and O₂) have also been explored to generate stable cyclic hydroperoxides, which can further react to form oxaziridines, versatile intermediates in organic synthesis .
Q. How is this compound relevant to flavor chemistry?
6-Acetyl-1,2,3,4-tetrahydropyridine, a derivative, is a key flavor compound in baked goods due to its extremely low odor threshold (1.4 ppb in water). Its synthesis via Maillard reactions involves proline and sugars, though the Hodge mechanism (proposed pathway) has been challenged by evidence excluding intermediates like N-acetonyl-4-aminobutanal . Detection relies on gas chromatography-mass spectrometry (GC-MS) due to its trace concentrations .
Q. What biological activities are associated with this compound-based compounds?
Functionalized derivatives, such as Chiraldyl (a diaryl-substituted analog), exhibit selective inhibition of choline acetyltransferase (ChAT), a target for neurodegenerative diseases . Structural modifications, including substituent positioning on the tetrahydropyridine ring, critically influence bioactivity and selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed reaction mechanisms for this compound synthesis?
Mechanistic disputes, such as the exclusion of N-acetonyl-4-aminobutanal in the Hodge pathway, require systematic validation through isotopic labeling, intermediate trapping, and kinetic studies. For example, acid hydrolysis of protective groups (e.g., methoxymethylene ethers) under controlled conditions can isolate intermediates for NMR or X-ray analysis . Conflicting data on regioselectivity in annulation reactions may be addressed by computational modeling (DFT) to predict transition states .
Q. What experimental models are used to study neurotoxicity linked to tetrahydropyridine analogs?
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a structural analog, induces Parkinsonian symptoms in humans and rodents by targeting mitochondrial Complex I, leading to dopaminergic neuron loss . Researchers use nNOS knockout mice to study resistance to MPTP toxicity, with 7-nitroindazole (7-NI) as a neuroprotective agent . Caution is required when extrapolating MPTP data to other tetrahydropyridines due to substituent-dependent toxicity .
Q. How can photoinduced reactions optimize the synthesis of this compound derivatives?
Light-driven reactions using O₂ as an oxidant avoid costly catalysts and harsh conditions. For example, photoexcitation of tetrahydropyridine generates radical intermediates that react with O₂ to form hydroperoxides. Reaction efficiency depends on wavelength (matching absorption bands) and solvent polarity, which stabilizes charged intermediates .
Q. What analytical challenges arise in characterizing this compound derivatives?
Low-concentration flavor compounds like 6-acetyl-1,2,3,4-tetrahydropyridine require sensitive techniques such as GC-olfactometry or aroma extract dilution analysis (AEDA) . For synthetic derivatives, X-ray crystallography and 2D NMR (e.g., HSQC, NOESY) are critical to confirm regiochemistry and stereochemistry, especially in multicomponent reactions .
Q. How do structural modifications impact the bioactivity of this compound analogs?
Substituents at the 3- and 5-positions significantly alter biological activity. For instance, 3-picolinium and isoquinolinium head groups in MPTP analogs influence monoamine oxidase (MAO) substrate specificity, impacting neurotoxicity . Structure-activity relationship (SAR) studies combined with in vitro MAO inhibition assays are essential for rational design .
Data Contradiction Analysis
Q. How should researchers address discrepancies in neurotoxicity models involving tetrahydropyridines?
MPTP’s selective nigrostriatal toxicity contrasts with some synthetic analogs showing no parkinsonian effects. These contradictions may arise from differences in metabolic activation (e.g., MAO-B vs. MAO-A substrate specificity) or blood-brain barrier permeability. Comparative studies using radiolabeled compounds and PET imaging can clarify biodistribution and metabolism .
Q. Why do some synthetic routes fail to replicate reported yields for this compound derivatives?
Variations in catalyst purity, solvent drying, or reaction atmosphere (e.g., O₂ levels in photoinduced reactions) can drastically alter outcomes. Reproducibility requires strict adherence to protocols, with real-time monitoring (e.g., in situ IR) to track intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
